Ácido 3-amino-5-bromopirridina-2-carboxílico

Descripción general

Descripción

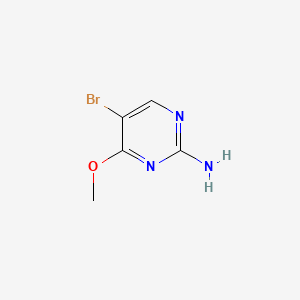

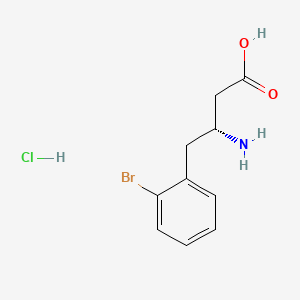

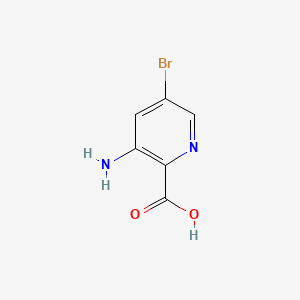

3-Amino-5-bromopyridine-2-carboxylic acid is a chemical compound that consists of a pyridine ring with an amino group at the 3-position, a bromine atom at the 5-position, and a carboxylic acid group at the 2-position .

Synthesis Analysis

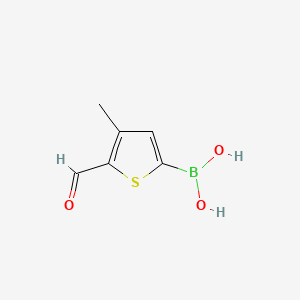

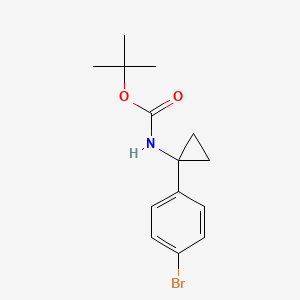

The synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid can be achieved through various methods. One such method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular formula of 3-Amino-5-bromopyridine-2-carboxylic acid is C6H5BrN2O2 . It consists of a pyridine ring with an amino group at the 3-position, a bromine atom at the 5-position, and a carboxylic acid group at the 2-position .Chemical Reactions Analysis

The chemical reactions involving 3-Amino-5-bromopyridine-2-carboxylic acid are diverse. For instance, it can participate in Suzuki–Miyaura coupling reactions . Additionally, it can undergo protodeboronation when reacted with pinacol boronic esters .Physical and Chemical Properties Analysis

3-Amino-5-bromopyridine-2-carboxylic acid is a solid compound . It has a molecular weight of 217.02 . The compound should be stored under inert gas at 2–8 °C .Aplicaciones Científicas De Investigación

Ingeniería de cristales y química supramolecular

La estructura cristalina del compuesto proporciona información valiosa para la ingeniería de cristales y la química supramolecular:

En resumen, el ácido 3-amino-5-bromopirridina-2-carboxílico sirve como un andamiaje versátil para diversas actividades científicas, que abarcan la síntesis orgánica, la química medicinal, la ciencia de materiales y más. Sus propiedades únicas siguen inspirando investigaciones innovadoras en múltiples campos. 🌟

Para obtener información adicional, puedes consultar la entrada de ChemicalBook y explorar compuestos relacionados como 2-Amino-5-bromopirridina y Ácido 5-bromopirimidina-2-carboxílico . Si tienes alguna otra pregunta o necesitas información más detallada, ¡no dudes en preguntar!

Mecanismo De Acción

Target of Action

3-Amino-5-bromopyridine-2-carboxylic acid is a pyridine derivative that is commonly used as an organic synthesis and pharmaceutical intermediate . It can be used in the synthesis of various pyridine-based bioactive molecules . .

Mode of Action

It is known to be used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through carbon–carbon bond formation.

Biochemical Pathways

Given its use in the synthesis of various pyridine-based bioactive molecules , it can be inferred that it may influence a variety of biochemical pathways depending on the specific bioactive molecule it is used to synthesize.

Result of Action

It is known to be used in the synthesis of various pyridine-based bioactive molecules , suggesting that its effects would be dependent on the specific bioactive molecule it is used to synthesize.

Action Environment

It is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and atmospheric conditions may affect its stability.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-Amino-5-bromopyridine-2-carboxylic acid is used in the preparation of biological reagents such as macrocyclic glucagon-like peptide 1 receptor agonists . It is also used in the preparation of pyridinamide and indoline compounds

Molecular Mechanism

It is known to be involved in the synthesis of certain biological reagents

Temporal Effects in Laboratory Settings

It is known that it has a melting point of over 170°C and a predicted boiling point of 399.0±42.0 °C .

Propiedades

IUPAC Name |

3-amino-5-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXIHPZAIYKHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678395 | |

| Record name | 3-Amino-5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870997-85-6 | |

| Record name | 3-Amino-5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

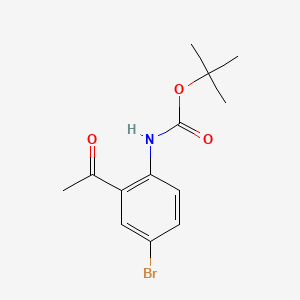

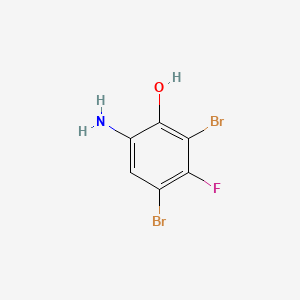

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B581931.png)